molecular formula C18H24O2 B173850 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester CAS No. 168274-89-3

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester

Cat. No.: B173850
CAS No.: 168274-89-3
M. Wt: 272.4 g/mol
InChI Key: QEVDSQAQCWMYKW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester is a chemical compound that belongs to the family of cyclohexylphenyl esters. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

The synthesis of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester typically involves the esterification of 2-Propenoic acid with 4-(trans-4-propylcyclohexyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester has a wide range of scientific research applications, including:

    Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, which are utilized in coatings, adhesives, and other materials.

    Drug Development: This compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.

    Material Science: It is employed in the development of advanced materials with specific properties, such as high strength or flexibility.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can be compared with other similar compounds, such as:

    2-Propenoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: This compound has a similar structure but with a butyl group instead of a propyl group, which may result in different physical and chemical properties.

    2-Propenoic acid, 4-(trans-4-pentylcyclohexyl)phenyl ester: This compound has a pentyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-18(19)4-2/h4,10-15H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVDSQAQCWMYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608997
Record name 4-(4-Propylcyclohexyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168274-89-3
Record name 4-(4-Propylcyclohexyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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